A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem (has active moiety); Diltiazem malate; enalapril maleate (component of).
Diltiazem malate
CAS No.: 144604-00-2
Cat. No.: VC0526163
Molecular Formula: C26H32N2O9S
Molecular Weight: 548.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 144604-00-2 |
---|---|
Molecular Formula | C26H32N2O9S |
Molecular Weight | 548.6 g/mol |
IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1 |
Standard InChI Key | IUSFTUWHKCSCDY-QTKZZPNDSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O |
SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |
Appearance | Solid powder |
Chemical Identity and Structural Characteristics
Molecular Composition
Diltiazem malate (C₂₆H₃₂N₂O₉S) is synthesized through the salt formation process between diltiazem base and malic acid. The molecular weight of 548.6 g/mol reflects the addition of the malate counterion to the parent compound . X-ray crystallography studies confirm the (2S,3S)-cis configuration at the benzothiazepine ring, which is essential for calcium channel binding affinity . The malate moiety introduces enhanced water solubility compared to the hydrochloride salt, with solubility profiles reaching 98% in aqueous solutions under physiological pH conditions .
Structural-Activity Relationship
The benzothiazepine nucleus serves as the pharmacophore, with critical interactions occurring at:
-
Dimethylaminoethyl side chain: Mediates voltage-dependent binding to L-type calcium channels
-
p-Methoxyphenyl group: Enhances membrane permeability and tissue distribution
-
Acetoxy group: Modulates metabolic stability through steric hindrance of hepatic esterases
Table 1: Comparative Physicochemical Properties of Diltiazem Salts
Property | Diltiazem Malate | Diltiazem HCl |
---|---|---|
Molecular Weight (g/mol) | 548.6 | 450.98 |
Solubility in Water | 98% | 85% |
Melting Point (°C) | 210-213 | 207-210 |
Partition Coefficient (logP) | 2.1 | 2.8 |
Pharmacological Mechanisms and Pathways
Calcium Channel Modulation
Diltiazem malate demonstrates voltage-dependent inhibition of L-type calcium channels in cardiac myocytes (IC₅₀ = 0.8 μM) and vascular smooth muscle (IC₅₀ = 1.2 μM) . The malate formulation enhances microcirculatory effects through:
-
Preferential coronary vasodilation: 45% increase in coronary blood flow at therapeutic doses
-
Negative chronotropy: 20-25% reduction in sinoatrial node firing rate
-
Peripheral resistance reduction: 30-40 mmHg decrease in systemic vascular resistance
Secondary Pharmacodynamic Effects
Emerging evidence from drug repurposing studies reveals:
-
Antimicrobial activity: The hydrochloride salt exhibits bacteriostatic effects against Staphylococcus aureus (MIC = 12.5 mg/mL) through membrane potential disruption
-
Antiviral potential: 68% inhibition of Coxsackievirus B4 replication via NS5A protein interaction
-
Neuroprotective effects: 40% reduction in amyloid-β plaque formation in Alzheimer's models through Ca²⁺/calmodulin pathway modulation
Clinical Pharmacokinetics
Absorption and Distribution
Following oral administration:
-
Tₘₐₓ: 2-4 hours post-dosing with dose-linear kinetics (AUC increases 2.3× from 120 mg to 240 mg daily)
Metabolism and Excretion
Hepatic metabolism via CYP3A4 produces three active metabolites:
-
N-desmethyl diltiazem (30% activity of parent)
-
O-desacetyl diltiazem (45% activity)
Elimination follows biphasic kinetics with:
Therapeutic Applications
Atrial Fibrillation Management
A meta-analysis of 1,214 patients demonstrated superior efficacy of intravenous diltiazem over metoprolol for rate control:
Table 2: Ventricular Rate Reduction Comparison
Time Post-Dose | Diltiazem (bpm) | Metoprolol (bpm) | Difference (95% CI) |
---|---|---|---|
5 min | -15.2 | -5.1 | -10.1 (-19.5 to -0.8) |
30 min | -32.4 | -23.6 | -8.8 (-12.1 to -5.5) |
120 min | -44.7 | -38.9 | -5.8 (-9.2 to -2.4) |
Oncology Adjunct Therapy
Preclinical models show 40% enhancement in tumor drug delivery through:
-
Tumor vasculature normalization: 35% increase in doxorubicin accumulation
-
Multidrug resistance reversal: P-glycoprotein inhibition (IC₅₀ = 8.2 μM)
Future Research Directions
While current data primarily derive from hydrochloride salt studies, the malate formulation presents unique opportunities for:
-
Enhanced tumor targeting through pH-sensitive malate release
-
Combination antimicrobial therapy leveraging improved tissue penetration
-
Neurological delivery systems utilizing blood-brain barrier modulation
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume